2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt
Description
2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt is a branched tertiary amine hydrochloride characterized by significant steric hindrance due to four methyl groups at the 2- and 4-positions of the pentane backbone. Its molecular formula is C₉H₂₁N·HCl, with a calculated molecular weight of 179.74 g/mol. The compound exists as a solid under standard conditions, and its structure (Figure 1) features a central amine group flanked by two geminal dimethyl groups on adjacent carbons.
Properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2,3)7(10)9(4,5)6;/h7H,10H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBJQFCOXFWNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7754-40-7 | |
| Record name | 3-Pentanamine, 2,2,4,4-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7754-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-tetramethylpentan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt typically involves the following steps:
Starting Material: : The synthesis begins with 2,2,4,4-tetramethylpentan-3-one as the starting material.
Reduction: : The ketone group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Protonation: : The resulting amine is then protonated using hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: : The compound can act as a reducing agent in certain reactions.
Substitution: : The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Nitro compounds, aldehydes, and carboxylic acids.
Reduction: : Alcohols and amines.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Reaction Mechanisms
The compound can undergo various chemical reactions:
- Oxidation : Can form nitro compounds or other oxidized derivatives.
- Reduction : Acts as a reducing agent in certain reactions.
- Substitution Reactions : The amine group can react with electrophiles such as alkyl halides or acyl chlorides.
Organic Chemistry
In organic synthesis, 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt serves as a reagent and building block for more complex molecules. Its stability allows it to be used in various synthetic pathways without significant degradation.
Biological Studies
This compound has been investigated for its potential role in enzyme inhibition studies. It may interact with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This property makes it valuable in pharmacological research aimed at developing enzyme inhibitors.
Pharmaceutical Development
In medicinal chemistry, the compound is explored as a precursor for drug synthesis. Its unique structure may contribute to the development of new pharmaceuticals targeting specific biological pathways.
Industrial Applications
In the industrial sector, 2,2,4,4-tetramethylpentan-3-amine hydrochloride is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications requiring stable amine compounds.
Case Study 1: Enzyme Inhibition
Research conducted on the enzyme inhibition properties of 2,2,4,4-tetramethylpentan-3-amine hydrochloride demonstrated its ability to effectively inhibit specific enzymes involved in metabolic pathways. The binding affinity and kinetics were analyzed using various biochemical assays.
Case Study 2: Drug Synthesis
A study focused on synthesizing novel pharmaceutical agents using this amine hydrochloride salt as a precursor revealed promising results in developing compounds with enhanced biological activity against targeted diseases.
Mechanism of Action
The mechanism by which 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of 2,2,4,4-tetramethylpentan-3-amine hydrochloride with analogous compounds:
Pharmacological and Industrial Relevance
- Trimethylamine HCl : Widely used in pharmaceuticals due to high purity and simple structure, serving as a counterion or intermediate .
- Branched and Cyclic Analogs : These compounds are explored in catalysis and specialty materials. For example, sterically hindered amines are valuable in asymmetric synthesis, while cyclic amines are studied for drug delivery .
Research Findings and Limitations
- Synthetic Challenges : The preparation of 2,2,4,4-tetramethylpentan-3-amine HCl requires precise control to avoid byproducts from steric crowding, as seen in related nitro compounds (e.g., 2-halo-2,4,4-trinitropentanes) .
- Data Gaps: Limited analytical data (e.g., melting point, solubility) for the target compound exist in public databases. Properties are inferred from structural analogs .
Biological Activity
Chemical Identity and Structure
2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt is a derivative of 2,2,4,4-tetramethylpentan-3-amine, represented by the molecular formula . This compound is characterized by its stable structure and is commonly utilized in various chemical and pharmaceutical contexts.
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its potential as an enzyme inhibitor and its role in drug synthesis. The compound exhibits properties that may affect neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways.
The biological effects of this compound are largely attributed to its interaction with specific enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction and subsequent catalysis. This mechanism is crucial in pharmacological applications where modulation of enzyme activity is desired .
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of certain biological targets. For example:
- Dopaminergic Activity : Research indicates that similar compounds can elevate extracellular dopamine levels, suggesting a potential role in modulating dopaminergic signaling .
- Amphetamine-like Effects : Some studies suggest that the compound may exhibit psychostimulant properties akin to amphetamines, influencing behaviors such as locomotion and self-administration in rodent models .
Case Studies
- Case Study on Dopaminergic Activity : In a controlled study involving rodents, the administration of compounds structurally related to this compound resulted in increased locomotor activity. This was linked to elevated dopamine levels in the brain .
- Amphetamine Analog Research : A comparative analysis of amphetamine analogs demonstrated that certain derivatives could selectively inhibit behaviors associated with amphetamines while not affecting cocaine-induced behaviors. This suggests a unique interaction profile that could be relevant for therapeutic applications .
Data Table: Biological Activity Comparison
Q & A
Basic: What are the optimized synthetic routes for preparing 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis typically involves acid-base reactions between the free amine (2,2,4,4-tetramethylpentan-3-amine) and hydrochloric acid. Key steps include:
- Neutralization : React the amine with concentrated HCl in anhydrous ethanol under reflux (60–80°C) to form the hydrochloride salt .
- Purification : Crystallize the product using a solvent system like ethanol/diethyl ether to remove unreacted starting materials.
- Yield Optimization : Control stoichiometry (1:1 molar ratio of amine to HCl) and monitor pH to avoid over-acidification, which can lead to byproducts. Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Elemental Analysis : Confirm C, H, N, and Cl content (deviation <0.3% indicates high purity).
- Spectroscopy :
- HPLC-MS/MS : Quantify trace impurities (<0.1%) using reverse-phase chromatography with a C18 column and electrospray ionization (ESI) in positive ion mode .
Advanced: What analytical challenges arise in detecting trace impurities in this compound, and how can they be resolved?
Methodological Answer:
Common challenges include:
- Co-elution with Solvents : Use gradient elution (e.g., 5–95% acetonitrile in water with 0.1% formic acid) to separate impurities with similar retention times .
- Ion Suppression in MS : Employ matrix-matched calibration curves or isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) to correct for signal suppression .
- Hydroscopicity : Handle samples in a glovebox (RH <10%) to prevent water absorption, which can alter Cl⁻ content measurements .
Advanced: How can researchers design stability studies to assess the shelf-life of this compound under varying storage conditions?
Methodological Answer:
Follow ICH Q1A guidelines:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC-MS/MS for byproducts like oxidized amines or hydrolyzed species .
- Long-Term Stability : Store at -20°C (recommended for hydrochloride salts) and analyze periodically (0, 3, 6, 12 months) for changes in purity, crystallinity (via XRD), and hygroscopicity .
- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life at standard conditions (25°C) from accelerated degradation data .
Advanced: How can conflicting data on the compound’s solubility in polar solvents be reconciled across studies?
Methodological Answer:
Discrepancies often arise from:
- Particle Size Differences : Use micronization (e.g., ball milling) to standardize particle size (e.g., <50 µm) before solubility tests.
- pH Variability : Measure solubility in buffered solutions (e.g., pH 1–7) to account for protonation state changes. The hydrochloride salt is highly soluble in water (>100 mg/mL at pH 2) but precipitates at neutral pH due to free base formation .
- Temperature Control : Report solubility at fixed temperatures (e.g., 25°C ± 0.5°C) using a thermostatted shaking bath .
Advanced: What catalytic strategies are viable for derivatizing this compound into functionalized analogs?
Methodological Answer:
- Pd-Catalyzed Cross-Coupling : React the free amine (generated in situ by basification) with aryl halides via Buchwald-Hartwig amination. Use Pd(OAc)₂/Xantphos as a catalyst system in toluene at 100°C .
- Reductive Amination : Condense with ketones/aldehydes (e.g., formaldehyde) using NaBH₃CN as a reducing agent in MeOH .
- Protection/Deprotection : Temporarily protect the amine as a tert-butoxycarbonyl (Boc) group using Boc₂O in THF to enable selective functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
